molecular formula C9H5F3O2 B3042053 4-(Trifluoromethyl)phthalide CAS No. 481075-43-8

4-(Trifluoromethyl)phthalide

Cat. No.: B3042053
CAS No.: 481075-43-8
M. Wt: 202.13 g/mol
InChI Key: XVKXWTZYWMSYJX-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phthalide is an organofluorine compound belonging to the class of phthalides, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the phthalide core structure, making it a unique and valuable molecule in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)phthalide typically involves nucleophilic fluoroalkylation and subsequent cyclization reactions. One common method includes the reaction of 2-cyanobenzaldehyde with (perfluoroalkyl)trimethylsilanes in the presence of potassium fluoride (KF) or triethylamine (Et3N). This reaction proceeds via nucleophilic addition followed by intramolecular cyclization to yield the desired phthalide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)phthalide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized or reduced phthalide derivatives, as well as substituted phthalides with diverse functional groups .

Scientific Research Applications

4-(Trifluoromethyl)phthalide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phthalide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phthalide
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzaldehyde

Comparison: 4-(Trifluoromethyl)phthalide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, lipophilicity, and potential for diverse applications in various fields .

Properties

IUPAC Name

4-(trifluoromethyl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-2-5-6(7)4-14-8(5)13/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKXWTZYWMSYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2C(F)(F)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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